Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate

Description

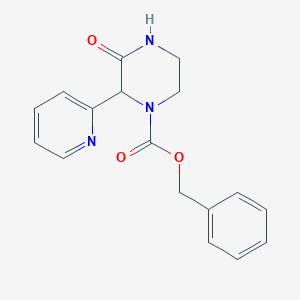

Systematic IUPAC Name and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its piperazine backbone, substituted at three positions. The parent structure is piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4. Systematic naming prioritizes functional groups and substituents in the following order:

- Carboxylate ester group at position 1, represented as "1-carboxylate" with a benzyloxy substituent.

- Oxo group at position 3, denoting a ketone functionality.

- Pyridin-2-yl group at position 2, indicating a pyridine ring attached via its second carbon.

The full IUPAC name is This compound . The structural formula, represented by the SMILES notation O=C(N1C(C2=NC=CC=C2)C(NCC1)=O)OCC3=CC=CC=C3, confirms the connectivity: a piperazine ring with a carbonyl group at position 3, a pyridine ring at position 2, and a benzyl ester at position 1.

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₇N₃O₃ |

| SMILES | [As above] |

| Key substituents | Benzyl, pyridin-2-yl, oxo |

CAS Registry Number and Molecular Weight Specifications

The Chemical Abstracts Service (CAS) Registry Number for this compound is 2197411-31-5 , a unique identifier critical for regulatory and commercial documentation. The molecular weight, calculated from its formula (C₁₇H₁₇N₃O₃), is 311.34 g/mol . This value aligns with mass spectrometry data for similar piperazine derivatives, where substituents like benzyl and pyridine introduce predictable mass increments.

Comparative analysis with structurally analogous compounds, such as benzyl 3-oxo-2-pentylpiperazine-1-carboxylate (CAS 175040217), reveals consistent mass differences attributable to substituent variations. For instance, replacing the pyridin-2-yl group with a pentyl chain reduces aromaticity and increases aliphatic carbon content, resulting in a lower molecular weight (304.4 g/mol).

Alternative Naming Conventions in Pharmaceutical Contexts

In pharmaceutical research, non-IUPAC names often emphasize functional groups or synthetic pathways. For this compound, alternative designations include:

- Benzyl 2-pyridyl-3-ketopiperazine-1-carboxylate , highlighting the ketone and pyridine groups.

- 1-(Benzyloxycarbonyl)-3-oxo-2-(pyridin-2-yl)piperazine , using the "benzyloxycarbonyl" (Cbz) protecting group terminology common in peptide synthesis.

Properties

Molecular Formula |

C17H17N3O3 |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

benzyl 3-oxo-2-pyridin-2-ylpiperazine-1-carboxylate |

InChI |

InChI=1S/C17H17N3O3/c21-16-15(14-8-4-5-9-18-14)20(11-10-19-16)17(22)23-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,19,21) |

InChI Key |

IOJPZMIIMVCECF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(C(=O)N1)C2=CC=CC=N2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Piperazine Core Construction and Functionalization

The piperazine ring is often prepared or modified starting from commercially available piperazine derivatives. A common approach involves:

- Reacting piperazine with suitable electrophiles to introduce the 3-oxo substituent.

- Using protecting groups such as tert-butoxycarbonyl (Boc) to temporarily mask one nitrogen atom, allowing selective functionalization on the other nitrogen.

For example, tert-butyl piperazine-1-carboxylate can be reacted with 2-azidoacrylic acid derivatives under peptide coupling conditions (using PyBOP and base like diisopropylethylamine) in solvents such as DMF at low temperature (0 ºC to room temperature) to yield intermediates that can be further elaborated.

Introduction of Pyridin-2-yl Group

The pyridin-2-yl substituent is introduced via nucleophilic substitution or coupling reactions. A typical method includes:

- Using halogenated pyridine derivatives (e.g., 2-chloropyridine or 2-bromopyridine) as electrophiles.

- Reacting them with the piperazine nitrogen under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF or 1,4-dioxane.

- Catalysts such as tetrabutylammonium iodide may be added to enhance reaction rates.

A representative reaction condition involves stirring benzyl piperazine-1-carboxylate with 2-chloropyridine in the presence of potassium carbonate at elevated temperatures (80–100 °C) for several hours to obtain the pyridinyl-substituted piperazine intermediate.

Installation of Benzyl Carboxylate Group

The benzyl carbamate (benzyl 1-carboxylate) moiety is introduced either by:

- Starting with benzyl piperazine-1-carboxylate as the initial substrate, or

- Protecting the piperazine nitrogen with benzyl chloroformate (Cbz-Cl) under basic conditions.

The benzyl group serves as a protecting group that can be removed later if needed. The carbamate formation is generally conducted in solvents like dichloromethane or DMF with bases such as potassium carbonate or triethylamine at ambient or slightly elevated temperatures.

Oxidation to 3-Oxo Functionality

The 3-oxo substituent on the piperazine ring is introduced via oxidation of the corresponding 3-hydroxy or 3-substituted precursor. Reagents such as potassium permanganate or other mild oxidants are used under controlled conditions to avoid over-oxidation or degradation of the molecule.

Representative Reaction Conditions and Yields

Purification Techniques

Purification of intermediates and final product typically involves:

- Extraction with ethyl acetate or dichloromethane.

- Washing with brine or aqueous bicarbonate solutions.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Chromatographic methods such as flash column chromatography or preparative thin-layer chromatography (TLC) using silica gel with solvent systems like n-hexane/ethyl acetate mixtures.

These methods ensure high purity and isolation of the desired compound.

Research Findings and Optimization

- The use of PyBOP as a coupling reagent in the formation of amide bonds involving piperazine derivatives has been shown to improve yields and reduce side reactions compared to traditional carbodiimide methods.

- The choice of base and solvent critically affects the nucleophilic substitution efficiency for pyridin-2-yl group introduction; potassium carbonate in polar aprotic solvents is preferred.

- Reaction temperature and time are optimized to balance conversion and minimize decomposition, with elevated temperatures (80–100 °C) favoring substitution reactions but requiring careful monitoring.

- Protecting groups such as tert-butoxycarbonyl and benzyl carbamates provide orthogonal protection strategies enabling selective functionalization steps without interference.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The benzyl and pyridin-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate serves as a pharmacophore in the design of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for developing novel therapeutics. Research indicates that modifications to its structure can enhance its pharmacological properties, leading to increased efficacy against specific diseases .

Case Study: Antitubercular Activity

A study demonstrated that derivatives of this compound exhibited varying levels of activity against Mycobacterium tuberculosis. Modifications to the benzyl group significantly influenced the minimum inhibitory concentration (MIC), with some analogs showing enhanced potency compared to traditional treatments.

Biological Studies

Cell Signaling Pathways

The compound is utilized in studies investigating cell signaling pathways. Its role in receptor binding assays has been pivotal in understanding how certain biological processes are regulated at the molecular level. This knowledge is crucial for identifying potential therapeutic targets for diseases characterized by dysregulated signaling pathways .

Cytotoxicity Assessment

In vitro studies on various cancer cell lines, such as A549 cells, have shown that specific substitutions on the piperazine ring can lead to increased cytotoxicity. These findings highlight the importance of structure-activity relationships (SAR) in drug design, emphasizing how slight modifications can drastically alter biological activity .

Industrial Applications

Synthesis Intermediates

this compound is also used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. Its structural versatility allows chemists to create a variety of derivatives that may possess unique properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the pyridin-2-yl group allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine Derivatives

Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 1461705-24-7)

- Structure : Differs by replacing the pyridin-2-yl group at position 2 with a trifluoroethyl group at position 3.

- Properties : Molecular weight = 316.28 g/mol (C₁₄H₁₅F₃N₂O₃). The trifluoroethyl group enhances lipophilicity and metabolic stability compared to pyridinyl substituents.

- Applications : Serves as a versatile scaffold in drug discovery, likely due to its balanced polarity and stability .

Benzyl piperazine-1-carboxylate (CAS 14000-67-0)

- Structure : Lacks the 3-oxo and pyridin-2-yl groups, representing a simpler analog.

- Properties: Higher similarity score (0.96) to the target compound, indicating structural proximity.

tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate

- Structure : Features a tert-butyl carbamate and a pyridin-2-yl-ethyl substituent.

- Properties: The tert-butyl group improves solubility in non-polar solvents, contrasting with the benzyl group’s aromatic hydrophobicity. Pyridinyl substitution at position 4 instead of 2 may alter binding orientations in biological targets .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Yield (%) | Physical Form |

|---|---|---|---|---|

| Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate | ~313 (estimated) | Pyridin-2-yl, 3-oxo, benzyl | N/A | Likely solid/oil |

| Benzyl 3-oxo-4-(trifluoroethyl)piperazine-1-carboxylate | 316.28 | Trifluoroethyl, 3-oxo, benzyl | N/A | Oil |

| Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate | 312.38 | Alkenyl, benzyl | 64 | Light yellow oil |

| NCT-502 (piperazine-1-carbothioamide) | 423.44 | Trifluoromethylpyridinyl, thiourea | 26 | Solid |

Key Observations

Substituent Impact : The pyridin-2-yl group enhances aromatic stacking interactions in biological systems, while trifluoroethyl or alkenyl groups prioritize metabolic stability or synthetic versatility.

Synthetic Efficiency : Iridium-catalyzed methods achieve high yields and enantioselectivity, advantageous for scalable production.

Biological Relevance : Piperazine derivatives with pyridinyl or adamantane groups show promise in targeting enzymes or receptors involved in metabolic diseases.

Biological Activity

Benzyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 325.4 g/mol. The compound features a piperazine ring, which is a common motif in many bioactive molecules, enhancing its interaction with various biological targets.

This compound is primarily studied for its role as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a promising candidate in cancer therapy.

Key Mechanisms:

- PARP Inhibition : By blocking PARP activity, the compound may enhance the cytotoxicity of chemotherapeutic agents in cancer cells.

- Cell Signaling Pathways : It has been utilized in studies involving cell signaling pathways, indicating its potential role in modulating various cellular responses.

Biological Activity and Research Findings

Recent studies have highlighted the biological activities and therapeutic potentials of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against BRCA-deficient cancer cell lines. The compound showed an IC50 value in the low micromolar range, indicating its potency as a PARP inhibitor .

- Urease Inhibition : Recent research indicated that derivatives of this compound could serve as effective urease inhibitors, with IC50 values ranging from 5.16 μM to over 40 μM depending on structural modifications . This suggests potential applications in treating conditions associated with urease-producing pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.